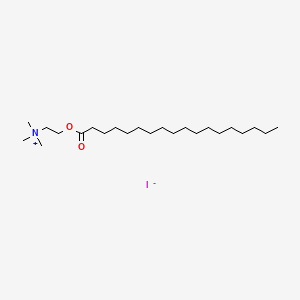
Stearoylcholine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stearoylcholine iodide is a cationic surfactant derived from stearic acid and choline. It is known for its amphiphilic properties, which make it useful in various applications, including the formation of nanoparticles and its use in pharmaceutical formulations . The compound is characterized by its ability to reduce surface tension and form micelles, which are essential for its role in drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stearoylcholine iodide typically involves two main steps: esterification and quaternization. The process begins with the esterification of stearic acid with 2-(dimethylamino)ethanol to form the intermediate aminoethyl ester. This intermediate is then quaternized with methyl iodide to produce this compound . The reaction conditions generally include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes the purification of the final product to meet pharmaceutical-grade standards.
化学反応の分析
Types of Reactions: Stearoylcholine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form stearoylcholine oxide.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halide exchange reactions typically involve reagents such as sodium chloride or potassium bromide.
Major Products Formed: The major products formed from these reactions include stearoylcholine oxide, reduced stearoylcholine, and various substituted derivatives depending on the reagents used .
科学的研究の応用
Stearoylcholine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a reagent in various organic reactions.
Biology: The compound is employed in the study of cell membrane interactions and as a tool for enhancing cellular uptake of drugs.
Industry: It finds applications in the production of cosmetics and personal care products due to its emulsifying properties.
作用機序
The mechanism of action of stearoylcholine iodide primarily involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged cell membranes, facilitating the uptake of associated drugs or nanoparticles. This interaction is mediated through choline transporters and specific receptors on the cell surface . The compound’s ability to form micelles also plays a crucial role in its mechanism of action, as it enhances the solubility and stability of hydrophobic drugs.
類似化合物との比較
Oleoylcholine iodide: Similar to stearoylcholine iodide but derived from oleic acid.
Palmitoylcholine iodide: Derived from palmitic acid, this compound has a shorter fatty acid chain compared to this compound, affecting its micelle-forming ability and surface activity.
Uniqueness: this compound is unique due to its long stearic acid chain, which provides enhanced stability and lower critical micelle concentration compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and nanoparticles .
特性
CAS番号 |
24902-45-2 |
|---|---|
分子式 |
C23H48INO2 |
分子量 |
497.5 g/mol |
IUPAC名 |
trimethyl(2-octadecanoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C23H48NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ZCPNUVKSRUXQOL-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
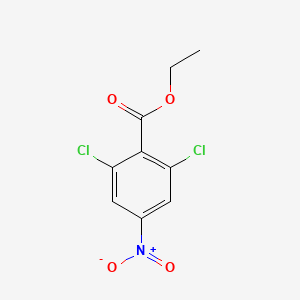

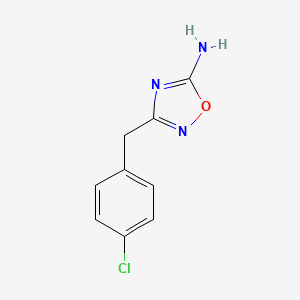
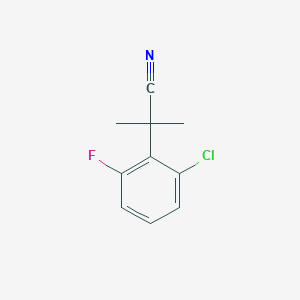
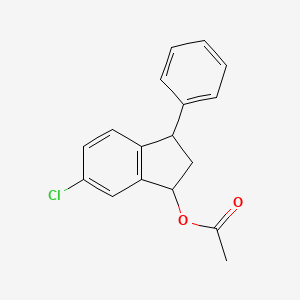
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)
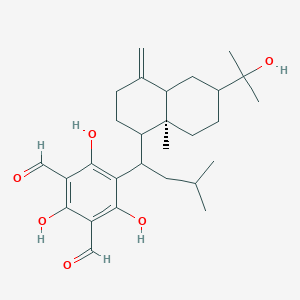
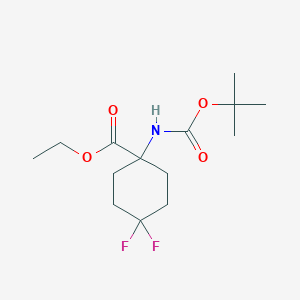
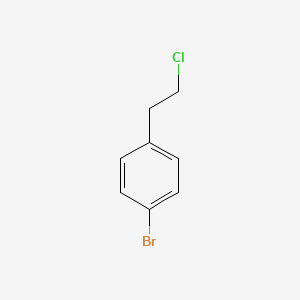
![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
